(S,R,S)-AHPC-Me dihydrochloride

PROTAC VHL BET degradation

PROTAC developers face potency loss when substituting generic VHL ligands for the correct stereoisomer. (S,R,S)-AHPC-Me dihydrochloride (CAS 2504950-56-3) is the exact VHL-recruiting ligand used in ARV-771, a BET degrader with DC50 <1 nM in CRPC cells. • Free amine enables direct amide conjugation to linkers; incorrect stereoisomers (e.g., S,S,S) redirect degradation specificity. • Dihydrochloride salt ensures ≥100 mg/mL water solubility for accurate cell-based and in vivo assays. • Supplied with full HPLC, NMR, and mass spectrum characterization; batch-specific CoA available.

Molecular Formula C23H34Cl2N4O3S
Molecular Weight 517.5 g/mol
Cat. No. B8075360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-Me dihydrochloride
Molecular FormulaC23H34Cl2N4O3S
Molecular Weight517.5 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl.Cl
InChIInChI=1S/C23H32N4O3S.2ClH/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5;;/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29);2*1H/t13-,17+,18-,20+;;/m0../s1
InChIKeyYTJDUDNKHHNDRD-ARZBPYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S,R,S)-AHPC-Me Dihydrochloride: A Validated VHL E3 Ligase Ligand for BET-Targeting PROTAC Synthesis


(S,R,S)-AHPC-Me dihydrochloride (VHL ligand 2 dihydrochloride) is a chemical compound utilized in the synthesis of ARV-771, a von Hippel-Landau (VHL) E3 ligase-based BET PROTAC degrader. ARV-771 potently degrades BET protein in castration-resistant prostate cancer (CRPC) cells with a DC50 < 1 nM . It serves as a key building block in the synthesis of PROTAC molecules, providing high affinity binding to the VHL protein .

Why Generic VHL Ligand Substitution Undermines PROTAC Potency and Reproducibility


VHL-recruiting PROTACs are highly sensitive to the specific ligand chemistry. Variations in the ligand's structure, stereochemistry, and linker attachment point can profoundly alter ternary complex formation, degradation efficiency, and overall pharmacological profile [1]. Substituting (S,R,S)-AHPC-Me with a generic VHL ligand like VH032, which lacks the optimized amine functionalization for linker conjugation, can lead to reduced potency or failed degradation, as the precise spatial arrangement required for effective ubiquitination is disrupted [2]. Furthermore, incorrect stereochemistry, such as the (S,S,S)-AHPC-Me isomer, directs PROTAC synthesis toward different targets, demonstrating that not all VHL ligands are functionally equivalent .

Quantitative Evidence for (S,R,S)-AHPC-Me Dihydrochloride: Superiority Over VH032 and Other VHL Ligands


Enhanced BET Degradation Potency: (S,R,S)-AHPC-Me vs. VH032 in PROTACs

(S,R,S)-AHPC-Me dihydrochloride, when used to synthesize the PROTAC ARV-771, demonstrates exceptional degradation of BET proteins in castration-resistant prostate cancer (CRPC) cells with a DC50 of < 1 nM . While VH032 serves as a foundational VHL ligand, its Kd for VHL is 185 nM . The dramatically enhanced potency of ARV-771 highlights the critical advantage of (S,R,S)-AHPC-Me's optimized structure for linker conjugation and subsequent PROTAC efficacy.

PROTAC VHL BET degradation DC50

Optimized Linker Attachment: (S,R,S)-AHPC-Me Functionalization vs. VH032

(S,R,S)-AHPC-Me dihydrochloride possesses a free amine group, which is a direct result of its design as a functionalized VH032 derivative . This feature enables straightforward conjugation to linkers via amide bond formation, a critical step in PROTAC assembly. In contrast, VH032 itself lacks this pre-installed reactive handle, requiring additional synthetic steps for functionalization, which can introduce variability and reduce overall yield .

PROTAC VHL linker chemistry conjugation

Superior Aqueous Solubility of Dihydrochloride Salt vs. Free Base

The dihydrochloride salt form of (S,R,S)-AHPC-Me exhibits high water solubility (≥ 100 mg/mL), which is advantageous for formulation and in vitro assays . In contrast, the free base form is expected to have significantly lower aqueous solubility, potentially limiting its direct use in biological systems without additional formulation steps. While the free base (S,R,S)-AHPC-Me is soluble in DMSO (e.g., 50 mg/mL) , the dihydrochloride's water solubility facilitates a broader range of experimental conditions and reduces the reliance on organic solvents.

solubility formulation PROTAC dihydrochloride

Defined Stereochemistry: (S,R,S) vs. (S,S,S) Isomers Direct Divergent PROTAC Applications

The (S,R,S) stereochemistry of AHPC-Me is critical for its function as a VHL ligand in BET-targeting PROTACs like ARV-771 . Its stereoisomer, (S,S,S)-AHPC-Me, is an E3 ligase ligand utilized in the synthesis of a completely different PROTAC, (4S)-PROTAC SOS1 degrader-1 diTFA, which targets the SOS1 protein . This stark difference in application demonstrates that the (S,R,S) configuration is non-negotiable for achieving potent BET protein degradation.

stereochemistry PROTAC VHL isomer

Validated Application Scenarios for (S,R,S)-AHPC-Me Dihydrochloride in Research and Development


Synthesis of ARV-771 and Related BET-Targeting PROTACs

(S,R,S)-AHPC-Me dihydrochloride is the validated and essential starting material for synthesizing ARV-771, a potent BET PROTAC degrader with a DC50 < 1 nM in castration-resistant prostate cancer cells . Its use is directly supported by peer-reviewed literature [1].

Development of Novel VHL-Recruiting PROTACs via Amide Conjugation

The free amine group on (S,R,S)-AHPC-Me dihydrochloride makes it an ideal building block for creating novel PROTACs. It readily conjugates to a wide variety of linkers via amide bond formation, enabling researchers to explore different target protein ligands and linker lengths to optimize degradation efficiency .

In Vitro and In Vivo Assays Requiring Aqueous Solubility

Owing to its high water solubility (≥ 100 mg/mL), the dihydrochloride salt form is preferred for preparing stock solutions for cell-based assays and in vivo studies where minimizing organic solvent content is crucial for accurate biological readouts .

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